Montelukast is a synthetic leukotriene receptor antagonist, specifically targeting the cysteinyl leukotriene receptor 1 (CysLT1). [, , ] It is commonly employed in scientific research as a tool to investigate the role of leukotrienes in various physiological and pathological processes. [, , , , , , ]
Personalized Medicine: Investigating the role of genetic variations in predicting individual responses to Montelukast therapy. []
Combination Therapies: Exploring the efficacy and safety of combining Montelukast with other medications for treating various conditions. [, ]
Non-Respiratory Applications: Expanding research on the potential therapeutic benefits of Montelukast in non-respiratory diseases. [, , ]
Mechanism of Action in Specific Cell Types: Further elucidating the detailed mechanisms of action of Montelukast in different cell types and tissues. []
Montelukast is classified as a leukotriene receptor antagonist. It selectively inhibits the cysteinyl leukotriene receptor 1 (CysLT1), which plays a significant role in the pathophysiology of asthma and allergic reactions. Montelukast is marketed under the brand name Singulair by Merck & Co. and has been one of the most prescribed medications for asthma management in the United States, generating significant revenue prior to its patent expiration in 2012 .
The synthesis of Montelukast has evolved over time to improve efficiency and reduce costs. Several methods have been developed:
Montelukast has the following molecular formula: CHClNNaOS, with a molecular weight of approximately 608.18 g/mol. Its structure features a cyclopropane ring, a thioether linkage, and a quinoline moiety, which contribute to its biological activity .
Montelukast undergoes several chemical reactions during its synthesis and degradation:
These reactions are critical for understanding both the stability of Montelukast in formulations and potential impurities formed during synthesis.
Montelukast exerts its therapeutic effects by selectively blocking the CysLT1 receptor, which mediates inflammatory responses in asthma and allergic rhinitis. By inhibiting this receptor, Montelukast reduces bronchoconstriction, mucus secretion, and vascular permeability associated with leukotriene signaling pathways .
Montelukast is characterized by several physical and chemical properties:
Montelukast is primarily used in clinical settings for:
In addition to its therapeutic uses, ongoing research explores potential applications in other inflammatory conditions due to its anti-inflammatory properties.
Montelukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), binding with sub-nanomolar affinity (Ki = 0.0092–0.15 µM) [4] [7]. This high-affinity binding competitively inhibits leukotrienes LTD4 and LTE4, preventing G-protein coupled receptor (GPCR) activation and subsequent calcium mobilization. In human monocyte-macrophage cell lines (dU937), montelukast suppresses UTP-induced calcium flux (IC50 = 7.7 µM) through insurmountable antagonism [2]. Structural studies reveal that montelukast’s chloroquinoline group forms critical π-π stacking interactions with transmembrane helices 4 and 5 of CysLT1, while its carboxylic acid moiety anchors to Arg51 in the receptor’s orthosteric pocket [8].
Table 1: Receptor Binding Profiles of Montelukast
Receptor | Affinity (IC50) | Functional Effect |
---|---|---|
CysLT1 | 0.0092–0.15 µM | Competitive antagonism |
P2Y1 | <1 µM | Calcium flux inhibition |
P2Y6 | <1 µM | PLC activation blockade |
GPR17 | 4.3 µM | Partial antagonism |
Notably, montelukast exhibits off-target activity at purinergic receptors (P2Y1, P2Y6) and GPR17, a dual uracil nucleotide/CysLT receptor implicated in neuroinflammation [2] [8]. This polypharmacology may contribute to both therapeutic and adverse effects.
Montelukast disrupts the 5-lipoxygenase (5-LOX) pathway by blocking downstream signaling of cysteinyl leukotrienes (CysLTs: LTC4, LTD4, LTE4). Biosynthesis begins with arachidonic acid release via cytosolic phospholipase A2 (cPLA2), followed by 5-LOX/FLAP complex conversion to LTA4, and finally conjugation to glutathione to form LTC4 [3] [8]. CysLTs induce bronchoconstriction, vascular permeability, and mucus secretion via CysLT1 receptors on airway smooth muscle.
Montelukast reduces eosinophilic infiltration by 13–15% in asthmatic patients and suppresses NF-κB-mediated cytokine production (e.g., IL-4, IL-5, TNF-α) [3] [7]. In SARS-CoV-2 infections, it mitigates pulmonary hyperinflammation by inhibiting LT-driven neutrophil recruitment and cytokine storms [3].
Table 2: Effects of Montelukast on Inflammatory Mediators
Mediator/Pathway | Effect of Montelukast | Clinical Relevance |
---|---|---|
Eosinophil counts | ↓13–15% from baseline | Reduced airway inflammation |
IL-4/IL-5 | ↓NF-κB-dependent synthesis | Th2 response attenuation |
ROS production | ↓MAPK p38 inhibition | Oxidative stress reduction |
Mucin secretion | Blocked LTE4-epithelial binding | Improved airway clearance |
Montelukast’s structure comprises four key domains:
SAR studies show that:
Montelukast also inhibits enzymes beyond CysLT1, including:
This multi-target activity underpins repurposing potential for neurodegenerative diseases [8].
Montelukast undergoes complex hepatic metabolism involving oxidation and glucuronidation:
Table 3: Primary Metabolic Pathways of Montelukast
Metabolite | Enzyme Responsible | Kinetic Parameters |
---|---|---|
36-Hydroxy montelukast (M6) | CYP2C8 (major), CYP2C9 | Km = 8.9 µM (CYP2C8) |
21-Hydroxy montelukast | CYP3A4 | Stereoselective (S > R) |
Sulfoxide (M2) | CYP3A4 | Km = 14.2 µM |
Acyl-glucuronide (M1) | UGT1A3 | CLint = 9.6 µL/min/mg |
Ether-glucuronide | UGT1A3 | Novelly identified |
CYP2C8 dominates 36-hydroxylation (the main clearance pathway), with montelukast itself acting as a potent CYP2C8 inhibitor (Ki = 0.0092–0.15 µM) [4] [10]. Protein concentration dramatically impacts inhibition potency; an 80-fold increase in microsomal protein reduces inhibition 100-fold [4]. Gemfibrozil glucuronide (a CYP2C8 inactivator) increases montelukast AUC by >400%, confirming CYP2C8’s critical role [10].
UGT1A3 mediates direct glucuronidation at carboxylic and hydroxyl sites, potentially contributing 20–30% to total clearance [10]. Montelukast does not undergo mechanism-based inactivation of CYPs, as preincubation with NADPH does not alter inhibition kinetics [4].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: